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Compound of Interest

Compound Name: Antimycobacterial agent-5

Cat. No.: B15612401 Get Quote

This technical guide provides an in-depth review of three distinct classes of antimycobacterial

agents, offering insights for researchers, scientists, and drug development professionals. In the

absence of a specific agent termed "Antimycobacterial agent-5" in scientific literature, this

whitepaper details the core characteristics of a natural product (Hapalindole A), a synthetic

compound class (5-formylaminopyrimidines), and a repurposed drug class (Phenothiazines).

The guide focuses on quantitative data, detailed experimental methodologies, and the

visualization of key biological pathways.

Hapalindole A: A Potent Natural Product
Hapalindole A is a member of the hapalindole family of indole alkaloids, which are isolated from

cyanobacteria of the order Stigonematales. These natural products have demonstrated a wide

range of biological activities, including potent antimycobacterial effects.

Quantitative Data
The antimycobacterial activity of Hapalindole A and its analogs has been evaluated against

various mycobacterial strains. The following table summarizes the key quantitative data.
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Compoun
d

Target
Organism

Assay
Type

Activity
Metric

Value
Selectivit
y Index
(SI)

Referenc
e

Hapalindol

e A

M.

tuberculosi

s H37Rv

MABA MIC < 0.6 µM > 53 [1][2]

Hapalindol

e I

M.

tuberculosi

s H37Rv

MABA MIC 2 µM > 100 [3]

Hapalindol

e X

M.

tuberculosi

s H37Rv

MABA MIC 2.5 µM > 35.2 [3]

MABA: Microplate Alamar Blue Assay MIC: Minimum Inhibitory Concentration

Experimental Protocols
1.2.1. Isolation and Purification of Hapalindole A

Hapalindole A is typically isolated from cultured cyanobacteria, such as Hapalosiphon sp. or

Fischerella ambigua, through a bioassay-guided fractionation process.[4][5][6]

Cultivation and Extraction: The cyanobacterial biomass is cultivated in a suitable medium

(e.g., BG11 medium) and harvested. The lyophilized biomass is then extracted with a solvent

mixture, commonly methanol/dichloromethane.[4][5]

Fractionation: The crude extract is subjected to chromatographic separation. This often

involves a combination of techniques, such as silica gel chromatography, Sephadex LH-20,

and reversed-phase chromatography.[4]

Bioassay-Guided Isolation: Fractions are tested for antimycobacterial activity at each stage

of separation to guide the isolation of the active compounds.

Structure Elucidation: The chemical structure of the purified Hapalindole A is confirmed using

spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic
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Resonance (NMR).[4]

1.2.2. Antimycobacterial Susceptibility Testing (Microplate Alamar Blue Assay)

The Minimum Inhibitory Concentration (MIC) of Hapalindole A against Mycobacterium

tuberculosis is commonly determined using the Microplate Alamar Blue Assay (MABA).[7][8][9]

Preparation of Microplates: A 96-well microplate is prepared with serial dilutions of

Hapalindole A in a suitable mycobacterial growth medium (e.g., Middlebrook 7H9 broth).

Inoculation: Each well is inoculated with a standardized suspension of M. tuberculosis (e.g.,

H37Rv strain).

Incubation: The plate is incubated at 37°C for a period of 5-7 days.

Addition of Alamar Blue: A solution of Alamar Blue (resazurin) is added to each well.

Reading Results: After a further incubation period (12-24 hours), the color change is

observed. A blue color indicates no bacterial growth, while a pink color indicates growth. The

MIC is defined as the lowest concentration of the compound that prevents the color change

from blue to pink.[7][8]

Mechanism of Action
The precise mechanism of action for Hapalindole A is not fully elucidated, but studies suggest it

may involve the inhibition of crucial biosynthetic pathways in mycobacteria. One proposed

mechanism is the inhibition of RNA synthesis.[10] Another potential target is the enoyl-acyl

carrier protein (ACP) reductase (InhA), a key enzyme in the fatty acid biosynthesis II (FAS-II)

pathway, which is essential for the synthesis of mycolic acids in the mycobacterial cell wall.[11]

[12][13][14]
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Proposed mechanism of Hapalindole A.

5-Formylaminopyrimidines: Synthetic Purine
Analogs
5-Formylaminopyrimidines are a class of synthetic compounds designed as pyrimidine analogs

of antimycobacterial purines. They have shown significant and selective activity against

Mycobacterium tuberculosis.

Quantitative Data
Several synthesized 5-formamidopyrimidines have demonstrated potent in vitro activity against

M. tuberculosis.

Compound
Class

Target
Organism

Assay Type
Activity
Metric

Value Reference

5-

Formamidopy

rimidines

M.

tuberculosis

In vitro

growth

inhibition

IC90 ≤ 1.5 µg/mL [15][16]

IC90: Inhibitory concentration required to inhibit 90% of bacterial growth.

Experimental Protocols
2.2.1. General Synthesis of 5-Formylaminopyrimidines
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The synthesis of 5-formylaminopyrimidines typically involves the chemical modification of a

pyrimidine scaffold. While the exact protocol varies depending on the specific analog, a general

approach involves the introduction of a formylamino group at the 5-position of the pyrimidine

ring.[2]

Starting Material: The synthesis often starts with a suitably substituted pyrimidine derivative.

Nitration/Reduction: A common route involves the nitration of the 5-position, followed by

reduction to the 5-amino derivative.

Formylation: The 5-aminopyrimidine is then formylated using a suitable formylating agent to

yield the final 5-formylaminopyrimidine product.

Purification: The synthesized compounds are purified using standard techniques like column

chromatography and recrystallization.

2.2.2. Determination of IC90

The IC90 value for 5-formylaminopyrimidines is determined using a method similar to the

MABA, where bacterial growth is measured in the presence of varying concentrations of the

compound. The IC90 is the concentration that results in a 90% reduction in bacterial growth

compared to a drug-free control.[17]

Mechanism of Action
As analogs of purines, 5-formylaminopyrimidines are thought to exert their antimycobacterial

effect by interfering with the de novo purine biosynthesis pathway, which is essential for the

production of DNA and RNA precursors.[18][19][20][21] By mimicking natural purine substrates,

they may inhibit key enzymes in this pathway.

5-Formylaminopyrimidines Purine Biosynthesis EnzymesInhibition De Novo Purine SynthesisCatalyze DNA/RNA PrecursorsProduces Nucleic Acid SynthesisRequired for Bacterial Growth Inhibition
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Mechanism of 5-formylaminopyrimidines.
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Phenothiazines: Repurposed Antipsychotics
Phenothiazines are a class of drugs primarily used as antipsychotics. However, they have been

found to possess significant antimycobacterial activity, particularly against drug-resistant strains

of M. tuberculosis. Thioridazine is one of the most studied phenothiazines for this repurposed

application.

Quantitative Data
Phenothiazines exhibit activity against both drug-sensitive and drug-resistant mycobacteria,

with notable efficacy against intracellular bacteria due to their accumulation in macrophages.

Compound
Target
Organism

Assay Type
Activity
Metric

Value Reference

Thioridazine
M.

tuberculosis
In vitro MIC 8-16 µg/mL [22]

M. avium In vitro MIC 10-32 µg/mL [22]

Intracellular

M.

tuberculosis

Macrophage

assay

Effective

Conc.
0.1 µg/mL [22][23]

Chlorpromazi

ne

M.

tuberculosis
In vitro MIC 8-16 µg/mL [22]

Intracellular

M.

tuberculosis

Macrophage

assay

Effective

Conc.
0.1-3.6 µg/mL [22]

Trifluoperazin

e

M.

tuberculosis
In vitro MIC 8-16 µg/mL [22]

Conc.: Concentration

Experimental Protocols
3.2.1. Intracellular Activity in Macrophages
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The efficacy of phenothiazines against intracellular mycobacteria is assessed using a

macrophage infection model.[1][24][25]

Macrophage Culture: A suitable macrophage cell line (e.g., human monocyte-derived

macrophages) is cultured in 96-well plates.

Infection: The macrophages are infected with M. tuberculosis at a specific multiplicity of

infection.

Drug Treatment: After phagocytosis, the infected macrophages are treated with various

concentrations of the phenothiazine.

Lysis and Plating: At different time points, the macrophages are lysed to release the

intracellular bacteria, which are then plated on a suitable agar medium to determine the

number of colony-forming units (CFUs).

Data Analysis: The reduction in CFU counts in treated versus untreated macrophages

indicates the intracellular bactericidal activity of the compound.

3.2.2. In Vivo Mouse Model of Tuberculosis

The in vivo efficacy of phenothiazines like thioridazine is evaluated in a mouse model of

tuberculosis.[3][26][27][28]

Infection: BALB/c mice are infected with M. tuberculosis (including multidrug-resistant

strains) via aerosol or intraperitoneal injection.

Treatment: After establishing a chronic infection (typically 30 days), mice are treated daily

with the phenothiazine, often administered orally. Dosages are determined based on

pharmacokinetic studies to be equivalent to human doses (e.g., 25-70 mg/kg for thioridazine

in mice).[3][28]

Assessment of Bacterial Load: At various time points during and after treatment, mice are

euthanized, and their lungs are homogenized. The bacterial load is quantified by plating

serial dilutions of the lung homogenates and counting CFUs.
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Histopathology: Lung tissues may also be examined histologically to assess the extent of

inflammation and tissue damage.

Mechanism of Action
The primary antimycobacterial mechanism of phenothiazines is the inhibition of the type II

NADH:quinone oxidoreductase (Ndh), a key enzyme in the mycobacterial respiratory chain.[15]

This inhibition disrupts the electron transport chain, leading to a decrease in ATP production

and an increase in oxidative stress, ultimately causing bacterial death.

Mycobacterium
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Mechanism of action for Phenothiazines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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